molecular formula C17H11F3N2OS3 B2514426 S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate CAS No. 339019-95-3

S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate

Cat. No. B2514426
M. Wt: 412.46
InChI Key: VNMZHUZMEHGSEE-UHFFFAOYSA-N
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Description

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods. A common method involves the condensation of 2-aminothiophenol with aldehydes in the presence of a catalyst .


Molecular Structure Analysis

The benzothiazole structure consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary widely depending on their specific structure. Some general properties include good stability and solubility in organic solvents .

Scientific Research Applications

Chemical Structure and Conformation

A study by Lindgren et al. (2013) examined the structures of hydrazones derived from 1,3-benzothiazole, revealing insights into their conformation and intermolecular hydrogen bonding. These findings contribute to understanding the structural diversity and potential reactivity of benzothiazole derivatives, which may be relevant to the chemical properties and applications of the compound (Lindgren et al., 2013).

Antimicrobial Applications

Alsarahni et al. (2017) synthesized amino acetylenic and thiocarbonate derivatives of 2-mercapto-1,3-benzothiazole, demonstrating potential antimicrobial activities. These derivatives, including S-1,3-benzothiazol-2-yl-O-alkyl carbonothioate compounds, showed high activity against Pseudomonas aeruginosa and Candida albicans, suggesting that similar compounds could have significant antimicrobial properties (Alsarahni et al., 2017).

Synthesis and Structural Elucidation

Velikorodov et al. (2011) focused on the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, providing a foundation for creating a range of chemically modified benzothiazoles. This research indicates the versatility of benzothiazole as a core structure for synthesizing new compounds with potentially varied applications, including those related to S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate (Velikorodov et al., 2011).

Biological and Pharmacological Screening

Patel and Agravat (2013) synthesized new 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles, evaluating their antimicrobial and antimycobacterial activities. Although not directly related to the exact compound , this research demonstrates the potential for benzothiazole derivatives to serve as bases for developing therapeutic agents (Patel, A. C. Purohit, et al., 2013).

Future Directions

Research into benzothiazoles is ongoing, with many studies focusing on their potential therapeutic applications. Future research may also explore new methods for their synthesis and the development of novel benzothiazole derivatives .

properties

IUPAC Name

S-(1,3-benzothiazol-2-yl) 2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS3/c18-11(14(19)20)7-9-24-15-10(4-3-8-21-15)16(23)26-17-22-12-5-1-2-6-13(12)25-17/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMZHUZMEHGSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=O)C3=C(N=CC=C3)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate

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